molecular formula C32H30N4O4S B11633718 5-cyano-4-(3,4-dimethoxyphenyl)-6-({2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-2-methyl-N-phenylpyridine-3-carboxamide

5-cyano-4-(3,4-dimethoxyphenyl)-6-({2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-2-methyl-N-phenylpyridine-3-carboxamide

Cat. No.: B11633718
M. Wt: 566.7 g/mol
InChI Key: DCUHGQHAOJTPCA-UHFFFAOYSA-N
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Description

5-cyano-4-(3,4-dimethoxyphenyl)-6-({2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-2-methyl-N-phenylpyridine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyridine ring substituted with cyano, dimethoxyphenyl, dimethylphenylamino, and phenyl groups, making it a molecule of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

The synthesis of 5-cyano-4-(3,4-dimethoxyphenyl)-6-({2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-2-methyl-N-phenylpyridine-3-carboxamide involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically includes:

    Formation of the pyridine ring: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of substituents: The cyano, dimethoxyphenyl, dimethylphenylamino, and phenyl groups are introduced through various substitution reactions.

    Final assembly: The final compound is assembled by coupling the intermediate products using suitable reagents and catalysts.

Chemical Reactions Analysis

5-cyano-4-(3,4-dimethoxyphenyl)-6-({2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-2-methyl-N-phenylpyridine-3-carboxamide can undergo several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions.

Scientific Research Applications

5-cyano-4-(3,4-dimethoxyphenyl)-6-({2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-2-methyl-N-phenylpyridine-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s biological activity is of interest for studying its effects on cellular processes and potential therapeutic applications.

    Medicine: Researchers are exploring its potential as a drug candidate for treating various diseases due to its unique chemical structure.

    Industry: The compound may have applications in the development of new materials or as a catalyst in industrial processes.

Comparison with Similar Compounds

When compared to similar compounds, 5-cyano-4-(3,4-dimethoxyphenyl)-6-({2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-2-methyl-N-phenylpyridine-3-carboxamide stands out due to its unique combination of substituents and its potential applications. Similar compounds include:

These compounds share some structural similarities but differ in their specific substituents and overall chemical properties, leading to different applications and reactivity profiles.

Properties

Molecular Formula

C32H30N4O4S

Molecular Weight

566.7 g/mol

IUPAC Name

5-cyano-4-(3,4-dimethoxyphenyl)-6-[2-(3,4-dimethylanilino)-2-oxoethyl]sulfanyl-2-methyl-N-phenylpyridine-3-carboxamide

InChI

InChI=1S/C32H30N4O4S/c1-19-11-13-24(15-20(19)2)35-28(37)18-41-32-25(17-33)30(22-12-14-26(39-4)27(16-22)40-5)29(21(3)34-32)31(38)36-23-9-7-6-8-10-23/h6-16H,18H2,1-5H3,(H,35,37)(H,36,38)

InChI Key

DCUHGQHAOJTPCA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NC(=C(C(=C2C#N)C3=CC(=C(C=C3)OC)OC)C(=O)NC4=CC=CC=C4)C)C

Origin of Product

United States

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